molecular formula C10H13NO B3252898 4-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 220215-20-3

4-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3252898
CAS RN: 220215-20-3
M. Wt: 163.22 g/mol
InChI Key: CRCYPJVUNDSCBR-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . It is an important structural motif of various natural products and therapeutic lead compounds . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in the scientific community . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . THIQs with a stereogenic center at position C (1) are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .


Chemical Reactions Analysis

Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline is classified as a secondary amine . It is a colorless viscous liquid that is miscible with most organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Dynamic Kinetic Resolution : Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, synthesized using 4-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, is significant in modulating nuclear receptors, including liver X receptor. This process involves Candida antarctica lipase B-catalysed hydrolysis, yielding high chemical yields and enantiomeric excess (ee) over 99% (Forró et al., 2016).
  • Structural Characterization : N-Methylisosalsoline, a major alkaloid from Hammada scoparia, belonging to the isoquinoline family and incorporating the 4-methoxy tetrahydroisoquinoline structure, has been characterized using NMR spectroscopy and X-ray crystallography (Jarraya et al., 2008).

Pharmacological Applications

  • Cytotoxicity and Anticancer Potential : 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs have shown cytotoxicity against various cell lines, indicating their potential as lead pharmacophores in cancer research. QSAR studies have further elucidated the physicochemical properties driving these effects (Pingaew et al., 2013).
  • Antimicrobial and Antitumor Activities : Derivatives of the tetrahydroisoquinoline moiety, including 4-methoxy derivatives, have been explored for their biological properties, such as antitumor and antimicrobial activities. This exploration has been ongoing for over 25 years, starting with the isolation of naphthyridinomycin in 1974 (Redda et al., 2010).

Biochemical and Neurological Research

  • Endogenous Nonprotein Amino Acids : Certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including methoxy derivatives, have been found to transiently increase locomotor activity in mice. Some of these compounds are detected as endogenous in rat brain, suggesting a physiological role (Nakagawa et al., 1996).
  • Neuroprotective or Neurotoxic Activity : Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, including methoxy-substituted derivatives, have explored their neurotoxicity and neuroprotective potential. This research offers insights into potential treatments for neurological conditions such as Parkinson's disease (Okuda et al., 2003).

Mechanism of Action

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Future Directions

Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

4-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYPJVUNDSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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